Phenyl N-phenylphosphoramidochloridate

Catalog No.
S562191
CAS No.
51766-21-3
M.F
C12H11ClNO2P
M. Wt
267.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl N-phenylphosphoramidochloridate

CAS Number

51766-21-3

Product Name

Phenyl N-phenylphosphoramidochloridate

IUPAC Name

N-[chloro(phenoxy)phosphoryl]aniline

Molecular Formula

C12H11ClNO2P

Molecular Weight

267.65 g/mol

InChI

InChI=1S/C12H11ClNO2P/c13-17(15,14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI Key

ZUQYQPGYEFBITH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl

Synonyms

phenyl N-phenylphosphoramidochloridate, PPPAC

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)Cl

Studying Reaction Kinetics and Mechanisms:

  • Researchers have employed phenyl N-phenylphosphoramidochloridate to investigate the kinetics and mechanisms of solvolysis reactions. Solvolysis refers to the substitution of a leaving group by a solvent molecule. By studying the rate of this reaction under different conditions, scientists can gain insights into the factors affecting reaction rates and the underlying reaction mechanisms. [Source: Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-phenylphosphoramidochloridate, ]

Investigating Nucleophilic Substitution Reactions:

  • Phenyl N-phenylphosphoramidochloridate serves as a valuable substrate for studying nucleophilic substitution reactions. In these reactions, a nucleophile (electron-rich species) replaces the leaving group (chloride) in the molecule. By analyzing the reaction rates and products formed with different nucleophiles, researchers can understand the reactivity patterns and selectivity of these reactions. [Source: Kinetics and Mechanism of Anilinolysis of Phenyl N-Phenylphosphoramidochloridate, ]

Potential Applications in Synthetic Chemistry:

  • The unique reactivity of phenyl N-phenylphosphoramidochloridate holds promise for its application in synthetic chemistry. The molecule can potentially act as a building block for the synthesis of more complex organophosphorus compounds, which find applications in various fields, including medicine, agriculture, and materials science. However, further research is needed to explore this potential.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51766-21-3

Dates

Modify: 2023-08-15

Explore Compound Types